molecular formula C15H9N3OS3 B2407610 N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-75-9

N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2407610
CAS No.: 681167-75-9
M. Wt: 343.44
InChI Key: CPMCPFYXCXJOER-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of thiazole and benzothiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS3/c19-14(9-3-4-10-13(6-9)22-8-16-10)18-15-17-11(7-21-15)12-2-1-5-20-12/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMCPFYXCXJOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step usually involves the formation of the carboxamide group under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Thiazole and Thiophene Rings : The thiazole ring is synthesized using the Hantzsch thiazole synthesis method, while the thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Benzamide Formation : The final step often involves the introduction of the carboxamide group through acylation reactions.

These synthetic routes enable the production of this compound with high purity and yield, allowing for further biological testing.

The compound has been extensively studied for its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiazole and thiophene rings contributes to its bioactivity by interacting with microbial enzymes and disrupting cellular processes .

Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro assays have demonstrated that it inhibits cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest . Molecular docking studies suggest that it interacts with key proteins involved in cancer cell growth, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study : A recent study evaluated its activity against various pathogens using a turbidimetric method, revealing significant inhibition rates comparable to standard antibiotics .
  • Cancer Cell Line Evaluation : In vitro tests against MCF7 cells showed that the compound induced significant cytotoxicity, with IC50 values indicating strong potential for further development .
  • Molecular Docking Insights : Docking studies highlighted potential binding interactions with dihydrofolate reductase, suggesting a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

Uniqueness

What sets N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anti-tubercular, anti-cancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and two thiazole rings, which are known to contribute to various biological activities. The molecular formula is C18H14N2S3C_{18}H_{14}N_2S_3, and it exhibits properties that make it a candidate for further pharmacological exploration.

1. Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives, including those related to this compound. In vitro evaluations demonstrated that these compounds exhibit moderate to good inhibitory effects against Mycobacterium tuberculosis.

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

The synthesized derivatives were compared with standard reference drugs, showcasing promising results in inhibiting the growth of pathogenic strains .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole-bearing molecules have shown significant cytotoxicity against various cancer cell lines, including HepG2 and MGC-803. For example, a related thiazole derivative exhibited an IC50 value of approximately 2.20±0.142.20\pm 0.14 µg/mL against cancer cells, indicating potent activity .

Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of specific substituents on the thiazole and phenyl rings enhances cytotoxic activity. Compounds with electron-donating groups at particular positions exhibited increased potency against cancer cells .

3. Enzyme Inhibition

This compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. The compound's derivatives showed competitive inhibition with varying IC50 values, suggesting a promising avenue for therapeutic applications.

CompoundIC50 (µM)Target Enzyme
3i2.7AChE

Molecular docking studies have elucidated the binding interactions between the compound and AChE, providing insights into its mechanism of action .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Reaction of 2-aminothiazole derivatives with electrophilic reagents (e.g., itaconic acid) to form thiazolidinone or thiadiazole intermediates .
  • Coupling Reactions : Use of reagents like benzoyl isothiocyanate or POCl₃ to introduce carboxamide or aryl groups at specific positions .
  • Solvent Optimization : Ethanol, methanol, or acetonitrile under reflux conditions are common solvents, with reaction times ranging from minutes to hours .
    Key challenges include controlling regioselectivity and minimizing byproducts.

Q. How is the structural characterization of this compound validated?

Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophenyl vs. benzothiazole rings) .
    • IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S-C at ~650–750 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, especially for derivatives with complex substituents .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) investigated for anticancer activity in derivatives of this compound?

SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position of the thiophene or benzothiazole ring to enhance cytotoxicity .
  • In Vitro Assays : Testing against cancer cell lines (e.g., K562 leukemia) using MTT or SRB assays, with IC₅₀ values compared to reference drugs like imatinib .
  • Computational Modeling : Density functional theory (DFT) or molecular docking (e.g., AutoDock) to predict binding affinities to targets like Abl kinase .

Q. What contradictions exist in reported biological activities, and how are they resolved?

  • Antimicrobial vs. Anticancer Efficacy : Some derivatives show dual activity, but potency varies with substituents. For example, brominated analogs exhibit stronger antifungal activity (MIC 12.5 µg/mL against C. albicans) but moderate anticancer effects .
  • Mechanistic Ambiguities : While kinase inhibition (e.g., Src/Abl) is proposed for anticancer activity , some derivatives may act via DNA intercalation, validated via ethidium bromide displacement assays .
    Resolution requires orthogonal assays (e.g., kinase profiling + comet assays) and metabolomic studies.

Q. How are metabolic stability and pharmacokinetic properties optimized in preclinical studies?

  • Trifluoromethyl Groups : Introduced to enhance lipophilicity and metabolic stability, as seen in analogs with improved oral bioavailability (e.g., 80% AUC in rodent models) .
  • Prodrug Strategies : Esterification of the carboxamide group (e.g., ethyl esters) to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
  • ADME Profiling : LC-MS/MS analysis of plasma/tissue samples to quantify half-life and clearance rates .

Q. What advanced spectroscopic techniques are used to resolve crystallographic ambiguities?

  • Dynamic NMR : Differentiates tautomeric forms (e.g., thione vs. thiol) in solution .
  • Single-Crystal XRD : SHELXL refines structures with twinning or disorder, critical for derivatives with flexible substituents .
  • Solid-State IR/Raman : Maps hydrogen-bonding networks in polymorphic forms .

Methodological Challenges

Q. How are synthetic yields improved for derivatives with sterically hindered substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 min vs. 7 hours) and improves yields by 15–20% .
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki couplings on the benzothiazole ring, achieving >85% yield .

Q. What strategies mitigate toxicity in biological assays?

  • Selective Functionalization : Replacing -Cl with -OCH₃ reduces hepatotoxicity (validated via ALT/AST assays) .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance tumor targeting and reduce off-target effects in xenograft models .

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